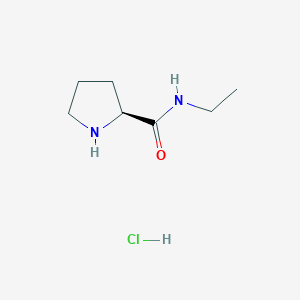

H-Pro-NHEt.HCl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-N-ethylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSTYNLPDWVGLZ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628396 | |

| Record name | N-Ethyl-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58107-62-3 | |

| Record name | N-Ethyl-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Landscape of H-Pro-NHEt.HCl: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of building blocks like H-Pro-NHEt.HCl is paramount for successful molecular design and synthesis. This technical guide provides a comprehensive overview of the known chemical properties of (2S)-N-ethylpyrrolidine-2-carboxamide hydrochloride (this compound), a proline-derived amino acid analog.

This document summarizes key physicochemical data, outlines experimental protocols for its synthesis and characterization, and situates the molecule within a relevant biological context through a logical pathway diagram.

Core Physicochemical Properties

This compound is a chiral molecule derived from the proteinogenic amino acid L-proline. The modification of the carboxyl group into an N-ethylamide fundamentally alters its chemical characteristics while retaining the conformationally rigid pyrrolidine ring.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents.[1]

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | (2S)-N-ethylpyrrolidine-2-carboxamide hydrochloride | [1][2] |

| Synonyms | L-Proline ethylamide hydrochloride, H-PRO-NHET HCL, PROLINE-NHET HCL | |

| Molecular Formula | C₇H₁₅ClN₂O | [1] |

| Molecular Weight | 178.66 g/mol | [1] |

| CAS Number | 58107-62-3 | [3] |

| Appearance | White crystals | [3] |

| Melting Point | 98-100 °C | [3] |

| Specific Optical Rotation | [α]D²⁷ -52.48 (c 0.3, H₂O) | |

| Purity (by HPLC) | 99.24% |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (δ, ppm, J/Hz) | 1.16 (3H, t, J = 7.2, CH₂CH ₃); 1.96-2.11 (3H, m, 3-CH ₐ, 4-CH ₂); 2.50-2.64 (1H, m, 3-CH ₑ); 3.19-3.35 (2H, m, 5-CH ₂); 3.43-3.52 (2H, m, CH ₂CH₃); 4.62-4.71 (1H, m, 2-CH ); 7.89 (1H, br. s, N⁺H ); 10.46 (1H, br. s, N⁺H ); 8.68 (1H, t, J = 7.1, CONH ) | |

| ¹³C NMR (δ, ppm) | 12.9; 23.3; 29.2; 34.3; 46.1; 59.4; 168.4 | |

| Infrared (IR) (ν, cm⁻¹) | 3509, 3453, 2971, 2927, 2593, 2471, 1686, 1577, 1471, 1396, 1290, 1259, 1147, 1055, 816, 565 | [3] |

| Mass Spectrometry (m/z) | 143 [M-Cl]⁺ (100%) | [3] |

Elemental Analysis

| Element | Measured Value (%) | Calculated Value (%) | Reference |

| Carbon (C) | 47.13 | 47.06 | [3] |

| Hydrogen (H) | 8.55 | 8.46 | [3] |

| Nitrogen (N) | 15.81 | 15.68 | [3] |

Solubility, Stability, and Reactivity

Similarly, detailed studies on the stability of this compound under various pH and temperature conditions, as well as its specific degradation pathways, have not been extensively reported. As a proline amide derivative, it is expected to exhibit greater resistance to enzymatic degradation by carboxypeptidases compared to its carboxylic acid counterpart, a property that is often exploited in peptide drug design to prolong in vivo half-life.[1]

The primary reactivity of this compound lies in its utility as a building block in peptide synthesis. The secondary amine of the proline ring can be acylated to extend a peptide chain.

Experimental Protocols

Synthesis of this compound

The following protocol is based on a reported synthesis of this compound:

Materials:

-

L-proline

-

Dimethyldichlorosilane (Me₂SiCl₂)

-

Anhydrous pyridine

-

Dry ethylamine (EtNH₂)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Diethyl ether (Et₂O)

-

Hexane

-

17% Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Argon atmosphere

Procedure:

-

A suspension of L-proline (1.00 mol) in dry pyridine (500 ml) is cooled to 0°C under an argon atmosphere.

-

Me₂SiCl₂ (1.15 mol) is added dropwise to the suspension while maintaining the temperature at 0°C.

-

The reaction mixture is stirred at 0°C for 2 hours.

-

Dry EtNH₂ (4.00 mol) is added at 0°C, and the mixture is subsequently stirred at room temperature for 1 hour.

-

The resulting precipitate is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The viscous residue is dissolved in a 5% Na₂CO₃ solution (300 ml) and washed with an Et₂O-hexane mixture (1:1, 400 ml).

-

The aqueous layer is concentrated under reduced pressure.

-

17% HCl (200 ml) is added to the crude L-proline ethylamide, and the mixture is evaporated again in vacuo.

-

Methanol (400 ml) is added to the residue, and any inorganic salts are removed by filtration.

-

The solvent is removed under reduced pressure.

-

Diethyl ether (500 ml) is added, and the mixture is stirred for 1 hour to induce crystallization.

-

The pure this compound is isolated by filtration as white crystals.

Characterization Workflow

A typical workflow for the characterization of synthesized this compound would involve the following steps:

References

Technical Guide: Synthesis and Characterization of L-Proline Ethylamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of L-Proline ethylamide hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. This document details a one-step synthesis protocol and outlines the key analytical techniques for its characterization.

Synthesis of L-Proline Ethylamide Hydrochloride

A facile and efficient one-step synthesis of L-Proline ethylamide hydrochloride has been reported, avoiding the need for protecting groups, which makes it suitable for large-scale preparation. The reaction proceeds via the formation of a cyclic silicon intermediate.

Experimental Protocol: One-Step Synthesis[1]

This protocol is adapted from the method described by Balaev, A. N., et al. in Chemistry of Heterocyclic Compounds (2014).

Materials:

-

L-Proline

-

Dichlorodimethylsilane (Me₂SiCl₂)

-

Pyridine (anhydrous)

-

Ethylamine (EtNH₂)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

Organic solvents for extraction and purification (e.g., Chloroform, Isopropanol, Diethyl ether)

Procedure:

-

Reaction Setup: A solution of L-proline (1 equivalent) in anhydrous pyridine is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

-

Formation of Silyl Intermediate: Dichlorodimethylsilane (1.1 equivalents) is added dropwise to the cooled solution while maintaining the temperature at 0°C. The reaction mixture is stirred at this temperature for 2 hours, followed by stirring at room temperature for 1 hour. This step leads to the formation of an unstable cyclic silicon intermediate.

-

Amidation: The reaction mixture is again cooled to 0°C, and a solution of ethylamine (2 equivalents) in an appropriate solvent is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Hydrolysis and Extraction: The reaction mixture is quenched by the addition of aqueous hydrochloric acid. The product is then extracted into an organic solvent such as chloroform.

-

Purification: The organic layer is washed, dried, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield L-Proline ethylamide hydrochloride as a white solid.

Yield: The reported yield for this one-step synthesis is good, although the specific percentage may vary based on reaction scale and purification efficiency.

Characterization of L-Proline Ethylamide Hydrochloride

Comprehensive characterization is crucial to confirm the identity, purity, and structure of the synthesized L-Proline ethylamide hydrochloride.

Physical Properties

The following table summarizes the known physical properties of L-Proline ethylamide hydrochloride.

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 120-124 °C |

| Optical Rotation | [α]D20 -53.0° (c=1 in H₂O) |

| Molecular Formula | C₇H₁₅ClN₂O |

| Molecular Weight | 178.66 g/mol |

Note: The melting point and optical rotation values are based on the data provided by Balaev, A. N., et al. (2014).

Spectroscopic Data

Detailed experimental spectroscopic data for L-Proline ethylamide hydrochloride, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, are not explicitly provided in the primary literature describing its one-step synthesis. For the benefit of researchers, the characteristic spectroscopic data for the starting material, L-proline, are presented below as a reference.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy of L-Proline

The following table summarizes the expected chemical shifts for L-proline.

| ¹H NMR (in D₂O) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Hα | ~4.15 | Triplet | α-CH |

| Hδ | ~3.30 | Multiplet | δ-CH₂ |

| Hβ, Hγ | ~2.00-2.40 | Multiplet | β-CH₂, γ-CH₂ |

| ¹³C NMR (in D₂O) | Chemical Shift (ppm) | Assignment |

| C=O | ~175 | Carbonyl |

| Cα | ~61 | α-Carbon |

| Cδ | ~46 | δ-Carbon |

| Cβ | ~29 | β-Carbon |

| Cγ | ~24 | γ-Carbon |

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy of L-Proline

The FT-IR spectrum of L-proline exhibits characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | Stretching | 3000-2500 (broad) |

| N-H (Amine salt) | Stretching | 3100-2800 |

| C=O (Carboxylic acid) | Stretching | ~1720 |

| C-N | Stretching | ~1170 |

| CH₂ | Bending | ~1450 |

2.2.3. Mass Spectrometry (MS) of L-Proline

The mass spectrum of L-proline will show a molecular ion peak corresponding to its molecular weight.

| Ion | m/z | Description |

| [M+H]⁺ | 116.07 | Protonated molecule |

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the one-step synthesis of L-Proline ethylamide hydrochloride from L-proline.

A Comprehensive Guide to the Physical and Chemical Stability of H-Pro-NHEt.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical stability of (2S)-N-ethylpyrrolidine-2-carboxamide hydrochloride (H-Pro-NHEt.HCl), a key building block in peptide synthesis. Understanding the stability profile of this compound is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This document summarizes key stability-related data, outlines experimental protocols for stability assessment, and visualizes potential degradation pathways and experimental workflows.

Physicochemical Properties

This compound is a proline derivative where the carboxyl group is modified to an N-ethylamide. The hydrochloride salt form is utilized to enhance its stability and solubility in polar solvents.[1]

| Property | Value | Reference |

| IUPAC Name | (2S)-N-ethylpyrrolidine-2-carboxamide;hydrochloride | PubChem |

| Molecular Formula | C₇H₁₅ClN₂O | [1] |

| Molecular Weight | 178.66 g/mol | [1] |

| Melting Point | 98-100 °C | [2][3] |

| Appearance | White crystalline solid | [2][3] |

| Purity (by HPLC) | ≥99% | [2][3] |

| Storage Temperature | Recommended < -15°C; Ambient storage also cited | [4][5] |

Chemical Stability

The chemical stability of this compound is crucial for its storage and handling. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis. The ethylamide group in this compound is expected to confer increased resistance to degradation by carboxypeptidases compared to the free carboxylic acid.[1]

Forced Degradation Studies

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Pathways

| Condition | Typical Protocol | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Hydrolysis of the ethylamide bond to form L-proline and ethylamine. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Hydrolysis of the ethylamide bond. Potential for racemization at the alpha-carbon. |

| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the pyrrolidine ring. |

| Thermal Degradation | 80°C for 48h (solid state) | To be determined; may involve cyclization or other rearrangements. |

| Photostability | ICH Q1B guidelines (exposure to 1.2 million lux hours and 200 W h/m²) | To be determined; potential for photo-oxidation or radical-mediated degradation. |

Potential Degradation Pathway

The primary route of chemical degradation for this compound is expected to be the hydrolysis of the amide bond, especially under acidic or basic conditions.

Caption: Potential hydrolytic degradation of this compound.

Physical Stability

The physical stability of this compound relates to its solid-state properties, such as hygroscopicity and polymorphism.

Hygroscopicity

As a hydrochloride salt of an amino acid derivative, this compound is expected to have some affinity for water. A detailed study of its hygroscopic nature is necessary to determine its tendency to absorb moisture from the atmosphere, which could impact its physical form and chemical stability.

Table 3: Hypothetical Hygroscopicity Classification

| Hygroscopicity Class | % Weight Gain at 25°C/80% RH | Expected Classification for this compound |

| Non-hygroscopic | < 0.2% | Unlikely |

| Slightly hygroscopic | ≥ 0.2% and < 2% | Possible |

| Moderately hygroscopic | ≥ 2% and < 15% | Possible |

| Very hygroscopic | ≥ 15% | Possible |

Note: This table is illustrative. Experimental determination is required for accurate classification.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can exhibit different physicochemical properties, including solubility, melting point, and stability. A comprehensive polymorphic screen for this compound would be necessary to identify and characterize all possible crystalline forms.

Experimental Protocols

Detailed experimental protocols are essential for consistent and reliable stability testing.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of a phosphate buffer (pH 3.0) and acetonitrile is commonly used for polar compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

This is a general protocol and requires optimization for this compound.

Solid-State Stability Study

This protocol outlines a typical approach for assessing the solid-state stability of a substance like this compound.

Caption: Workflow for a solid-state stability study.

Protocol:

-

Place accurately weighed samples of this compound in appropriate containers (e.g., glass vials).

-

Store the samples under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

-

Include a photostability study (ICH Q1B).

-

At specified time points, withdraw samples and analyze for:

-

Appearance

-

Assay and purity by a stability-indicating HPLC method.

-

Moisture content by Karl Fischer titration.

-

Solid-state form by X-ray powder diffraction (XRPD).

-

Thermal properties by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Summary and Recommendations

The stability of this compound is a critical parameter for its successful application in pharmaceutical development. While the hydrochloride salt form and the N-ethylamide group are expected to provide a degree of stability, comprehensive experimental studies are necessary to fully characterize its degradation profile, hygroscopicity, and potential for polymorphism.

Recommendations for further studies:

-

Conduct comprehensive forced degradation studies to identify degradation products and establish degradation pathways.

-

Perform a thorough hygroscopicity study to determine appropriate storage and handling conditions.

-

Execute a polymorphism screen to identify and characterize all crystalline forms and select the most stable polymorph for development.

-

Develop and validate a robust, stability-indicating analytical method for routine quality control.

By following the guidelines and protocols outlined in this document, researchers and drug development professionals can ensure a thorough understanding of the stability of this compound, leading to the development of safe and effective pharmaceutical products.

References

- 1. pnas.org [pnas.org]

- 2. Photochemical stability of N@C<sub>60</sub> and its pyrrolidine derivatives | Oxford Quantum Institute [oqi.ox.ac.uk]

- 3. Thermodynamic effects of proline introduction on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blogs.rsc.org [blogs.rsc.org]

- 5. researchgate.net [researchgate.net]

H-Pro-NHEt.HCl: A Chiral Building Block at the Nexus of Peptide Synthesis and Organocatalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-N-Ethylpyrrolidine-2-carboxamide hydrochloride, commonly referred to as H-Pro-NHEt.HCl, is a proline-derived chiral building block that has carved a significant niche in the landscape of organic synthesis. Its intrinsic chirality, stemming from the L-proline backbone, coupled with the robust N-ethylamide moiety, makes it a valuable synthon, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, its established role in the synthesis of peptide-based therapeutics, and its potential applications in the burgeoning field of organocatalysis.

Core Properties and Specifications

This compound is a white to off-white crystalline solid, appreciated for its stability and solubility in polar solvents, a feature enhanced by its hydrochloride salt form. The presence of the N-ethylamide group in place of the carboxylic acid of proline is a key structural modification that significantly alters its chemical and biological properties. This modification imparts resistance to enzymatic degradation by carboxypeptidases, thereby extending the in-vivo half-life of peptides incorporating this moiety.

| Property | Value |

| IUPAC Name | (2S)-N-ethylpyrrolidine-2-carboxamide;hydrochloride |

| CAS Number | 58107-62-3 |

| Molecular Formula | C₇H₁₅ClN₂O |

| Molecular Weight | 178.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | (S)-configuration |

| Solubility | Soluble in water and other polar organic solvents |

Established Application: Synthesis of Gonadotropin-Releasing Hormone (GnRH) Agonists

The most prominent and well-documented application of this compound is as a C-terminal building block in the synthesis of Gonadotropin-Releasing Hormone (GnRH) agonists. These synthetic peptides, such as Leuprolide and Buserelin, are cornerstones in the treatment of hormone-dependent conditions like prostate cancer, endometriosis, and precocious puberty. The N-ethylamide at the C-terminus, introduced via this compound, is crucial for the enhanced potency and duration of action of these drugs compared to the native GnRH.

The synthesis of these complex nonapeptides often involves a fragment condensation strategy, where smaller peptide sequences are synthesized and then coupled together. This compound serves as the foundational unit for the C-terminal dipeptide or tripeptide fragment.

Experimental Protocol: Synthesis of Boc-Arg(Mtr)-Pro-NHEt Fragment for Leuprolide Synthesis

This protocol outlines a representative coupling reaction to form a key dipeptide intermediate in the synthesis of Leuprolide.

Materials:

-

This compound

-

Boc-Arg(Mtr)-OH (Mtr: 4-methoxy-2,3,6-trimethylbenzenesulfonyl)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Triethylamine (TEA)

-

N,N-Dimethylacetamide (DMAC)

Procedure:

-

In a clean, dry reaction vessel, dissolve Boc-Arg(Mtr)-OH (1.0 eq) and HBTU (1.1 eq) in anhydrous DMAC.

-

In a separate vessel, dissolve this compound (1.0 eq) in anhydrous DMAC and add triethylamine (2.5 eq) to neutralize the hydrochloride salt and provide the free amine.

-

Add the solution of H-Pro-NHEt free amine to the activated Boc-Arg(Mtr)-OH solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is typically worked up by aqueous extraction to remove water-soluble byproducts. The organic layer is then dried and concentrated under reduced pressure to yield the crude Boc-Arg(Mtr)-Pro-NHEt.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

The coupling reaction is generally high-yielding. In a reported example for a similar process, the calculated yield from HPLC analysis was 99%.

Potential Role in Asymmetric Organocatalysis

While the primary application of this compound lies in peptide synthesis, its structural similarity to L-proline, a cornerstone of organocatalysis, suggests its potential as a catalyst in various asymmetric transformations. L-proline and its derivatives are known to catalyze a wide array of reactions, including aldol, Mannich, and Michael additions, by forming transient enamine or iminium ion intermediates.

The N-ethylamide group in this compound could modulate the catalytic activity and selectivity compared to proline. The amide functionality can participate in hydrogen bonding interactions within the transition state, potentially influencing the stereochemical outcome of the reaction.

Logical Workflow for Proline-Derivative Catalyzed Aldol Reaction

The following diagram illustrates the generally accepted catalytic cycle for a proline-catalyzed aldol reaction. It is hypothesized that this compound could operate through a similar mechanism.

Caption: Proposed catalytic cycle for an this compound-catalyzed aldol reaction.

While specific experimental data for this compound as a catalyst in these reactions is not yet widely reported in the literature, the exploration of its catalytic potential presents a promising avenue for future research. The steric and electronic effects of the N-ethylamide group could offer unique advantages in terms of reactivity and stereoselectivity.

Signaling Pathway: The Role of GnRH Agonists

Drugs synthesized using this compound, such as Leuprolide, function as agonists of the Gonadotropin-Releasing Hormone Receptor (GnRHR). The GnRHR is a G-protein coupled receptor located on pituitary gonadotrope cells. The signaling cascade initiated by GnRH agonists ultimately leads to a downregulation of the reproductive axis.

GnRH Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of a GnRH agonist to its receptor.

Caption: Simplified GnRH receptor signaling pathway initiated by a GnRH agonist.

Initial stimulation of the GnRHR by an agonist leads to a transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, continuous stimulation results in receptor desensitization and downregulation, leading to a profound suppression of LH and FSH release. This, in turn, dramatically reduces the production of gonadal steroids like testosterone and estrogen, which is the therapeutic basis for the treatment of hormone-sensitive diseases.

Conclusion

This compound stands as a testament to the power of subtle molecular modifications. The transformation of L-proline's carboxylic acid to an N-ethylamide has yielded a chiral building block of immense value in medicinal chemistry, primarily for the synthesis of life-changing GnRH agonists. While its role as a chiral auxiliary or catalyst in broader organic synthesis is an area ripe for exploration, the established success in peptide synthesis solidifies its importance. For researchers and professionals in drug development, a thorough understanding of the properties and applications of this compound is essential for leveraging its full potential in the creation of novel and effective therapeutics.

The Pivotal Role of the Ethylamide Group in H-Pro-NHEt.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-proline ethylamide hydrochloride (H-Pro-NHEt.HCl) is a synthetically modified amino acid derivative that plays a crucial role as a building block in the development of peptide-based therapeutics. The substitution of the natural C-terminal carboxylic acid with an ethylamide group imparts significant and favorable changes to the molecule's physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the function of the ethylamide moiety, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its role in relevant biological pathways.

Introduction: The Significance of C-Terminal Modification

In peptide and protein chemistry, the C-terminus is a critical site for enzymatic degradation, particularly by carboxypeptidases. Modification of the C-terminal carboxylic acid is a common and effective strategy to enhance the stability and therapeutic potential of peptides. The introduction of an ethylamide group in this compound is a prime example of this strategy, leading to improved pharmacokinetic profiles and biological activity in the resulting peptide drugs. This modification is particularly notable in the development of potent and long-acting Gonadotropin-Releasing Hormone (GnRH) agonists.

Physicochemical and Pharmacokinetic Impact of the Ethylamide Group

The primary role of the ethylamide group is to protect the peptide from degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid. This protection significantly prolongs the in vivo half-life of peptides incorporating this modification. Furthermore, the ethylamide group can influence receptor binding affinity and the overall conformational stability of the peptide.

Comparative Data: Proline vs. Proline Ethylamide

While direct, head-to-head pharmacokinetic data for this compound versus proline is not extensively published, the principles of peptide chemistry allow for a clear comparison of their expected properties. C-terminal amidation is a well-established method to enhance peptide stability and potency.[1][2]

| Property | L-Proline (H-Pro-OH) | L-Proline Ethylamide (H-Pro-NHEt) | Rationale for Difference |

| Chemical Structure | Carboxylic acid at C-terminus | Ethylamide at C-terminus | Direct chemical modification. |

| Molecular Weight | 115.13 g/mol [3] | 142.20 g/mol | Addition of an ethylamine group. |

| Susceptibility to Carboxypeptidases | High | Low to negligible | The amide bond is not a substrate for most carboxypeptidases.[4] |

| Expected In Vivo Half-life | Very short | Significantly longer | Resistance to enzymatic degradation.[5] |

| Receptor Binding Affinity (in GnRH analogs) | Lower | Higher | The amide group can form additional hydrogen bonds with the receptor, mimicking a peptide bond.[4] |

| Oral Bioavailability | Very low | Expected to be low, but potentially improved over the free acid due to increased lipophilicity and stability.[5] | Peptides generally have poor oral bioavailability. |

Quantitative Impact on GnRH Agonist Potency

The incorporation of a C-terminal ethylamide in place of the natural glycineamide in GnRH is a key modification in potent agonists like Buserelin and Leuprolide. This substitution, in combination with other amino acid changes, dramatically increases the potency compared to native GnRH.

| Compound | Structure | Relative Potency (vs. GnRH) |

| GnRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | 1 |

| Buserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt | ~50-100 times greater[6] |

| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | ~50-100 times greater[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and peptides containing this moiety.

Synthesis of this compound

A one-step synthesis from L-proline is an efficient method for producing this compound.

Materials:

-

L-proline

-

Dichlorodimethylsilane (Me2SiCl2)

-

Pyridine (anhydrous)

-

Ethylamine (EtNH2, anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na2CO3)

-

Diethyl ether (Et2O)

-

Hexane

-

Methanol (MeOH)

-

Argon atmosphere

Procedure:

-

Suspend L-proline in anhydrous pyridine at 0°C under an argon atmosphere.

-

Add dichlorodimethylsilane dropwise and stir the mixture at 0°C for 2 hours.

-

Add anhydrous ethylamine at 0°C and continue stirring at room temperature for 1 hour.

-

Filter the resulting precipitate and remove the solvent from the filtrate under reduced pressure.

-

Dissolve the viscous residue in a 5% Na2CO3 solution and wash with a 1:1 mixture of diethyl ether and hexane.

-

Concentrate the aqueous layer under reduced pressure.

-

Add 17% HCl to the residue and evaporate to dryness.

-

Add methanol to the residue, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Add diethyl ether to the residue and stir for 1 hour to precipitate the pure this compound, which is then collected by filtration.

In Vitro Peptide Stability Assay (Carboxypeptidase A Digestion)

This assay determines the resistance of a peptide to degradation by carboxypeptidase A.

Materials:

-

Peptide with a C-terminal proline (Control)

-

Peptide with a C-terminal proline ethylamide (Test)

-

Carboxypeptidase A from bovine pancreas

-

Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

-

Hippuryl-L-phenylalanine (substrate for enzyme activity validation)

-

HPLC system with a C18 column

Procedure:

-

Prepare stock solutions of the control and test peptides in the Tris-HCl buffer.

-

Prepare a stock solution of carboxypeptidase A in 1.0 M NaCl.

-

Initiate the reaction by adding a specific amount of carboxypeptidase A to the peptide solutions to achieve a defined enzyme-to-substrate ratio.

-

Incubate the reaction mixtures at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 1% trifluoroacetic acid.

-

Analyze the samples by reverse-phase HPLC to quantify the amount of intact peptide remaining.

-

Calculate the percentage of peptide remaining at each time point and determine the half-life of each peptide under these conditions.

GnRH Receptor Binding Assay (Radioligand Displacement)

This assay measures the binding affinity of a compound to the GnRH receptor.

Materials:

-

Cell membranes prepared from cells expressing the GnRH receptor (e.g., HEK293 cells)

-

Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)

-

Unlabeled this compound or a peptide containing it (Test compound)

-

Unlabeled GnRH (Reference compound)

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 1 mM EDTA, 0.1% BSA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

-

Scintillation counter and scintillation fluid

Procedure:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add increasing concentrations of the unlabeled test compound or reference compound.

-

Add a fixed concentration of the radiolabeled GnRH agonist to all wells.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

This compound is a key component of GnRH agonists, which exert their therapeutic effect by modulating the GnRH receptor signaling pathway in pituitary gonadotrophs.

GnRH Receptor Signaling Pathway

Continuous stimulation of the GnRH receptor by a potent agonist, such as one containing the Pro-NHEt moiety, leads to an initial surge in LH and FSH release (the "flare-up" effect). This is followed by receptor desensitization and downregulation, ultimately suppressing gonadotropin and sex steroid production.[6]

Caption: GnRH agonist signaling pathway in pituitary gonadotrophs.

Experimental Workflow for Peptide Stability and Activity

The following diagram illustrates a typical workflow for evaluating a novel peptide containing the this compound moiety.

Caption: Workflow for preclinical evaluation of a Pro-NHEt containing peptide.

Conclusion

The ethylamide group in this compound is a critical modification that confers substantial advantages in drug development. By replacing the C-terminal carboxylic acid, it provides resistance to enzymatic degradation, leading to enhanced in vivo stability and a prolonged duration of action. Furthermore, this modification can contribute favorably to receptor binding affinity. These properties have been successfully exploited in the design of potent GnRH agonists and serve as a valuable strategy in the broader field of peptide-based drug discovery. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers and scientists working with this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]

- 3. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-Proline Ethylamide Hydrochloride

This technical guide provides a comprehensive overview of L-proline ethylamide hydrochloride, a derivative of the amino acid L-proline. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

L-proline ethylamide hydrochloride is a white, crystalline powder. Its fundamental physicochemical properties are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 58107-62-3 | N/A |

| Molecular Formula | C₇H₁₅ClN₂O | N/A |

| Molecular Weight | 178.66 g/mol | [1][2] |

| Melting Point | 120-124 °C | |

| Optical Rotation | [α]D²⁴ = -53 ± 2° (c=1% in H₂O) | |

| Appearance | White powder | |

| Purity | ≥98% | |

| Solubility | Data not readily available. Expected to be soluble in water. | N/A |

Synthesis of L-Proline Ethylamide Hydrochloride

The synthesis of L-proline ethylamide hydrochloride can be approached through traditional multi-step methods or a more efficient one-step process.

Traditional Synthesis Approach

Conventional methods for synthesizing L-proline ethylamide hydrochloride typically involve a multi-stage process that includes:

-

Protection of the amine group: The secondary amine of L-proline is protected, commonly with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.

-

Activation of the carboxylic acid: The carboxylic acid group is activated to facilitate amide bond formation.

-

Amidation: The activated L-proline is reacted with ethylamine to form the corresponding N-ethylamide.

-

Deprotection: The protecting group is removed from the amine to yield L-proline ethylamide.

-

Salt Formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

This multi-step approach, while effective, can be time-consuming and may result in lower overall yields.

One-Step Facile Synthesis

A more recent and efficient method for the synthesis of L-proline ethylamide hydrochloride from L-proline has been described, proceeding via a cyclic silicon intermediate.[1] This method avoids the need for protection and deprotection steps, making it more suitable for large-scale preparation.

Experimental Protocol: One-Step Amidation

The following is a generalized protocol based on the principles of one-step amidation reactions of amino acids:

Materials:

-

L-proline

-

Dichlorodimethylsilane

-

Anhydrous pyridine

-

Ethylamine solution

-

Anhydrous organic solvent (e.g., dichloromethane, chloroform)

-

Hydrochloric acid solution (in a suitable organic solvent)

Procedure:

-

Silylation: L-proline is suspended in an anhydrous solvent (e.g., pyridine or a mixture of pyridine and dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Dichlorodimethylsilane is added dropwise to the suspension at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the L-proline is fully silylated, forming a cyclic silicon intermediate.

-

Amidation: A solution of ethylamine is then added to the reaction mixture. The reaction is stirred for a specified period to allow for the formation of the L-proline ethylamide.

-

Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed to remove impurities.

-

Salt Formation and Purification: The resulting L-proline ethylamide is then treated with a solution of hydrochloric acid in an organic solvent to precipitate the hydrochloride salt. The crude product can be purified by recrystallization from a suitable solvent system to yield pure L-proline ethylamide hydrochloride.

Note: The specific reaction conditions, such as solvent, temperature, and reaction times, should be optimized for each scale of synthesis.

Biological Activity and Signaling Pathways (Inferred from L-Proline)

Specific biological activity and signaling pathway data for L-proline ethylamide hydrochloride are not currently available in the scientific literature. However, as a derivative of L-proline, its biological effects may be related to those of the parent amino acid. L-proline is known to play significant roles in various cellular processes.

L-proline has been shown to influence key signaling pathways, including the mTOR (mammalian target of rapamycin) pathway, which is crucial for cell growth, proliferation, and survival. It is also involved in modulating the cellular redox environment.

Potential Signaling Pathways

The following diagram illustrates the known signaling pathways influenced by L-proline, which may provide a starting point for investigating the biological effects of its ethylamide derivative.

Caption: Inferred signaling pathways influenced by L-proline.

Experimental Workflows

The following diagrams illustrate logical workflows for the synthesis and analysis of L-proline ethylamide hydrochloride.

Synthesis and Purification Workflow

References

The Biochemical Significance of H-Pro-NHEt.HCl: A Technical Guide for Researchers

Introduction: In the landscape of biochemical research and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of potent and stable therapeutic agents. H-Pro-NHEt.HCl, or L-Proline ethylamide hydrochloride, has emerged as a critical starting reagent for the creation of a variety of biologically active compounds. Its inherent structural rigidity, conferred by the proline ring, and the advantageous properties of its C-terminal ethylamide group, make it a valuable tool for medicinal chemists and peptide scientists. This technical guide provides an in-depth exploration of the uses of this compound in biochemical research, focusing on its role in the synthesis of key therapeutic agents, the impact of its chemical structure on biological activity, and the experimental methodologies for its application.

Core Properties and Advantages

This compound is a derivative of the naturally occurring amino acid L-proline. The key modification is the conversion of the C-terminal carboxylic acid to an N-ethylamide. This seemingly subtle change has profound implications for the pharmacokinetic properties of peptides and peptidomimetics that incorporate this moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₅ClN₂O |

| Molecular Weight | 178.66 g/mol |

| CAS Number | 58107-62-3 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

The primary advantage of utilizing this compound lies in the increased stability of the resulting peptide. The C-terminal amide bond is significantly more resistant to cleavage by carboxypeptidases compared to the corresponding carboxylic acid. This enhanced proteolytic stability translates to a longer plasma half-life of the drug, a critical factor in designing effective therapeutic regimens.

Applications in Biochemical Research and Drug Development

This compound serves as a foundational element in the synthesis of several classes of therapeutic agents.

Gonadotropin-Releasing Hormone (GnRH) Agonists

Luteinizing hormone-releasing hormone (LHRH), also known as GnRH, analogs are a cornerstone in the treatment of hormone-dependent cancers such as prostate and breast cancer, as well as endometriosis. This compound is a key building block for the synthesis of potent GnRH agonists like Buserelin and Leuprolide .[1]

These synthetic analogs initially stimulate the GnRH receptors in the pituitary gland, leading to a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, they lead to downregulation and desensitization of the GnRH receptors, ultimately suppressing the production of testosterone in men and estrogen in women. The C-terminal ethylamide in these molecules is crucial for their enhanced potency and duration of action.

Signaling Pathway of GnRH Agonists:

Caption: Signaling pathway of GnRH agonists.

HCV Protease Inhibitors

The hepatitis C virus (HCV) NS3/4A protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. This compound and other proline derivatives are integral components in the synthesis of potent macrocyclic HCV protease inhibitors.[2] The proline moiety often serves as a scaffold to correctly position other pharmacophoric groups within the enzyme's active site. The ethylamide can contribute to improved binding and pharmacokinetic properties.

Kininogenase and Elastase Inhibitors

This compound is also utilized as a starting material for the synthesis of inhibitors of kininogenases and elastases.[1] These enzymes are involved in various physiological and pathological processes, including inflammation and tissue remodeling. The development of specific inhibitors is of significant interest for treating inflammatory diseases.

Quantitative Data on the Impact of C-Terminal Amidation

The decision to use this compound is often driven by the expected improvements in peptide stability and activity. The following tables summarize quantitative data from studies on peptides where a C-terminal amide was compared to a C-terminal carboxylic acid.

Table 2: Comparative Plasma Stability of Amidated vs. Non-Amidated Peptides

| Peptide | C-Terminal Group | Plasma Half-life (t½) | Fold Increase in Stability | Reference |

| GLP-1 (7-37) | Carboxylic Acid | 32 ± 3 min | - | [3] |

| GLP-1 (7-36) amide | Amide | 42 ± 2 min | 1.3 | [3] |

| dyn A₁₋₁₃ | Amide | 4 min | - | [4] |

| CSD-CH₂(1,8)-NH₂ | Amide | 95 min | 23.8 | [4] |

Table 3: Comparative Receptor Binding Affinity and Potency of Amidated vs. Non-Amidated Peptides

| Peptide | C-Terminal Group | Receptor | Binding Affinity (Ki) | Potency (EC₅₀) | Reference |

| CSD-CH₂(1,8)-OH | Carboxylic Acid | κ-Opioid | 84 nM | - | [4] |

| CSD-CH₂(1,8)-NH₂ | Amide | κ-Opioid | 7 nM | Inactive | [4] |

| CSD-CH₂(1,10)-OH | Carboxylic Acid | κ-Opioid | 36 nM | - | [4] |

| CSD-CH₂(1,10)-NH₂ | Amide | κ-Opioid | 6 nM | 540 nM (partial agonist) | [4] |

Table 4: Potency of Proline-Containing HCV NS3/4A Protease Inhibitors

| Compound | Genotype | Ki (nM) | EC₅₀ (nM) | Reference |

| Grazoprevir (MK-5172) | 1a | 0.013 | 0.4 | [2] |

| Compound 5 (spirocyclic proline) | 1a | 0.01 | 0.8 | [2] |

| Compound 6 (spirocyclic proline) | 1a | 0.01 | 0.5 | [2] |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of peptides and their subsequent C-terminal amidation, which are central to the application of this compound.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Leuprolide Precursor

This protocol outlines the synthesis of the nonapeptide precursor to leuprolide on a solid support.

Workflow for Solid-Phase Peptide Synthesis:

Caption: General workflow for solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in appropriate ratios (e.g., 95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 10-20 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) and washing (step 3).

-

Cleavage: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Solution-Phase C-Terminal Ethylamidation of a Protected Peptide

This protocol describes the amidation of a protected peptide's C-terminus with ethylamine, a key step in synthesizing molecules like leuprolide if not built directly on an amide resin. This compound can be coupled to the peptide chain using similar coupling chemistry.

Materials:

-

Protected peptide with a free C-terminal carboxylic acid

-

Ethylamine hydrochloride

-

Coupling reagent (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the protected peptide in anhydrous DMF.

-

Add NMM or DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the coupling reagent (e.g., HBTU, 1.5 equivalents) and stir for 30 minutes to pre-activate the carboxylic acid.

-

Add ethylamine hydrochloride (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, precipitate the amidated peptide by adding the reaction mixture to water.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

The protecting groups can then be removed using a standard cleavage cocktail as described in the SPPS protocol.

Conclusion

This compound is a versatile and valuable building block in modern biochemical research and drug discovery. Its incorporation into peptides and peptidomimetics, particularly GnRH agonists and HCV protease inhibitors, offers a strategic advantage by enhancing proteolytic stability and, in many cases, biological activity. The provided quantitative data and experimental protocols serve as a guide for researchers looking to leverage the beneficial properties of C-terminal amidation in their own work. As the demand for more robust and effective peptide-based therapeutics continues to grow, the importance of specialized building blocks like this compound will undoubtedly increase.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amidated and non-amidated glucagon-like peptide-1 (GLP-1): non-pancreatic effects (cephalic phase acid secretion) and stability in plasma in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Selective Peptide κ-Opioid Receptor Antagonist by Late-Stage Functionalization with Cysteine Staples - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Coupling of H-Pro-NHEt.HCl with N-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the coupling of L-Proline ethylamide hydrochloride (H-Pro-NHEt.HCl) with N-protected amino acids to form dipeptides. This reaction is a fundamental step in the synthesis of peptidomimetics and other proline-containing molecules of interest in drug discovery and development. The protocols provided are based on well-established peptide coupling methodologies and may require optimization for specific substrates and scales.

Overview of the Coupling Reaction

The formation of a peptide bond between the secondary amine of proline ethylamide and the carboxyl group of an N-protected amino acid requires the activation of the carboxylic acid. This is typically achieved using a coupling reagent. The choice of coupling reagent, solvent, and reaction conditions can significantly impact the reaction yield, purity, and potential for racemization.

Commonly used N-protecting groups for the amino acid include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The selection of the protecting group will dictate the subsequent deprotection strategies in a larger synthetic scheme.

Quantitative Data Summary

The following table summarizes representative quantitative data for the coupling of N-protected amino acids with proline amides using various common coupling reagents. Please note that these are typical values and actual results may vary depending on the specific amino acid, reaction conditions, and scale.

| N-Protected Amino Acid | Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Boc-Ala-OH | EDC·HCl | HOBt | DIPEA | DCM/DMF | 12-24 | 85-95 |

| Boc-Phe-OH | DCC | HOBt | NMM | DCM | 12-18 | 80-90 |

| Fmoc-Gly-OH | HATU | - | DIPEA | DMF | 2-4 | 90-98 |

| Fmoc-Val-OH | HBTU | HOBt | DIPEA | DMF | 4-8 | 88-96 |

Note: EDC·HCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, DCC = N,N'-Dicyclohexylcarbodiimide, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HOBt = Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine, NMM = N-Methylmorpholine, DCM = Dichloromethane, DMF = Dimethylformamide.

Experimental Protocols

Prior to starting any reaction, ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

General Procedure for Neutralization of this compound

This compound is a salt and the free amine must be generated in situ for the coupling reaction to proceed. This is typically achieved by the addition of a non-nucleophilic base.

Protocol:

-

Dissolve this compound (1.0 equivalent) in the chosen reaction solvent (e.g., DCM or DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0-1.2 equivalents), dropwise while stirring.

-

Stir the solution at 0 °C for 15-20 minutes before proceeding with the coupling reaction.

Protocol 1: Coupling using EDC·HCl and HOBt

This is a widely used and reliable method for solution-phase peptide coupling.

Materials:

-

N-Boc-protected amino acid (1.0 eq)

-

This compound (1.0 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (1.2 eq)

-

Anhydrous DCM or DMF

Procedure:

-

In a round-bottom flask, dissolve the N-Boc-protected amino acid, HOBt, and this compound in anhydrous DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA to the reaction mixture and stir for 15 minutes.

-

Add EDC·HCl in one portion.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Coupling using HATU

HATU is a highly efficient coupling reagent, often leading to faster reactions and higher yields, particularly for sterically hindered amino acids.

Materials:

-

N-Fmoc-protected amino acid (1.1 eq)

-

This compound (1.0 eq)

-

HATU (1.1 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

Procedure:

-

Dissolve the N-Fmoc-protected amino acid and HATU in anhydrous DMF.

-

In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA. Stir for 15 minutes at room temperature.

-

Add the solution of the activated N-Fmoc-amino acid to the H-Pro-NHEt solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Filter the precipitate and wash with water.

-

The crude product can be further purified by recrystallization or flash column chromatography.

Visualizations

The following diagrams illustrate the general workflow and a representative reaction mechanism for the coupling of H-Pro-NHEt with an N-protected amino acid.

Caption: General workflow for the coupling of this compound.

Caption: Simplified mechanism using a carbodiimide coupling reagent.

Application of H-Pro-NHEt.HCl in the Synthesis of Gonadotropin-Releasing Hormone (GnRH) Agonists

Introduction

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of L-Proline ethylamide hydrochloride (H-Pro-NHEt.HCl) in the synthesis of potent Gonadotropin-Releasing Hormone (GnRH) agonists. GnRH agonists, such as Buserelin and Leuprolide, are critical therapeutic peptides for a range of indications, including prostate cancer, endometriosis, and central precocious puberty. The incorporation of this compound at the C-terminus of these synthetic peptides significantly enhances their biological activity and stability compared to the native GnRH. This guide outlines the synthetic strategies, experimental protocols, and relevant quantitative data, alongside visualizations of the GnRH agonist signaling pathway and a general experimental workflow.

Mechanism of Action of GnRH Agonists

GnRH agonists initially stimulate the GnRH receptors on pituitary gonadotroph cells, leading to an initial surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] However, continuous administration of these agonists leads to the desensitization of the GnRH receptors.[1] This downregulation of receptors results in a profound and sustained suppression of LH and FSH secretion, ultimately leading to a state of hypogonadotropic hypogonadism, which is the therapeutic goal in hormone-dependent conditions.

Synthetic Strategies Incorporating this compound

The synthesis of GnRH agonists like Buserelin and Leuprolide is a multi-step process that can be achieved through either solution-phase, solid-phase, or a hybrid of both synthetic methodologies. This compound serves as a crucial building block for the C-terminal modification of these peptides.

Solution-Phase Synthesis: In this classical approach, peptide fragments are synthesized individually in solution and then coupled together. This compound is typically coupled with a protected arginine residue to form the C-terminal dipeptide fragment. This fragment is then further elongated by coupling with other pre-synthesized peptide fragments.

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the peptide is assembled on a solid resin support. While this compound itself is not directly attached to the resin, a common strategy involves assembling the protected peptide chain on the resin, cleaving it, and then coupling the resulting protected peptide acid with this compound in the solution phase.

Hybrid Approach: This strategy combines the advantages of both solid-phase and solution-phase synthesis. Typically, a significant portion of the peptide is synthesized on a solid support, after which the protected fragment is cleaved and condensed with other fragments, including the one derived from this compound, in solution.

Application in Specific GnRH Agonist Synthesis

Buserelin Synthesis

Buserelin (Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt) synthesis often employs a fragment condensation strategy. A common approach involves the synthesis of two key fragments: a pentapeptide (H-Pyr-His-Trp-Ser-Tyr-OH) and a tetrapeptide containing the Pro-NHEt moiety.

Leuprolide Synthesis

Leuprolide (Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) synthesis can also be performed using fragment condensation in solution or a hybrid approach.[2][3] The C-terminal dipeptide fragment is synthesized by coupling this compound with a protected arginine derivative.[2][3]

Goserelin Synthesis - A Note on the C-Terminus

It is important to note that Goserelin (Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH2) has a different C-terminal modification, an azaglycine amide, and therefore does not directly utilize this compound in its final structure. The synthesis of Goserelin involves coupling proline to a solid support, followed by the introduction of the azaglycine moiety.

Quantitative Data Summary

The following tables summarize representative quantitative data for key steps in the synthesis of Buserelin and Leuprolide where this compound is utilized.

Table 1: Synthesis of H-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt Tetrapeptide for Buserelin

| Parameter | Value | Reference |

| Starting Materials | ||

| H-D-Ser(tBu)-Leu-Arg(HCl)-OH (Tripeptide) | 180.5 mg (0.28 mmol) | [4] |

| Pro-NHEt.HCl | 214.8 mg (1.2 mmol) | [4] |

| HOBt | 162.12 mg (1.2 mmol) | [4] |

| DIEA | 0.4 ml (2.4 mmol) | [4] |

| HBTU | 455.04 mg (1.2 mmol) | [4] |

| Solvent | DMF (10 ml) | [4] |

| Reaction Conditions | Ice bath, then react for 4h | [4] |

| Product | Fmoc-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt | |

| Deprotection | 2.5 ml piperidine in 7.5 ml DMF, 30 min | [4] |

| Final Product | H-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt | 141.0 mg |

| Cumulative Yield | 81% | [4] |

Table 2: Liquid-Phase Condensation for Buserelin Synthesis

| Parameter | Value | Reference |

| Starting Materials | ||

| H-Pyr-His-Trp-Ser-Tyr-OH (Pentapeptide) | 189.1 mg (0.27 mmol) | [4] |

| H-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt (Tetrapeptide) | 141.0 mg (0.243 mmol) | [4] |

| DIEA | 90 µl (0.54 mmol) | [4] |

| HOBt | 162.12 mg (0.27 mmol) | [4] |

| DIC | 0.042 ml (0.27 mmol) | [4] |

| Solvent | DMF (10 ml) | [4] |

| Reaction Conditions | Ice bath activation for 30 min, then react for 4h | [4] |

| Work-up | Precipitation in ice ether | [4] |

Table 3: Synthesis of H-Arg(Pbf)-Pro-NHEt for Leuprolide

| Parameter | Value | Reference |

| Starting Materials | ||

| Fmoc-Arg(Pbf)-OH | 1.0 eq | [3] |

| H-Pro-NHEt | 1.0 eq | [3] |

| 6-Cl-HOBt | 1.2 eq | [3] |

| DIEA | 3.0 eq | [3] |

| HBTU | 1.0 eq | [3] |

| Solvent | DMF | [3] |

| Reaction Conditions | Cooled to 10°C, then overnight at room temperature | [3] |

| Work-up | Precipitation with water, wash with IPE | [3] |

| Deprotection | In situ Fmoc removal | [3] |

| Final Product | H-Arg(Pbf)-Pro-NHEt | Isolated by precipitation with MTBE |

Experimental Protocols

Protocol 1: Synthesis of Tetrapeptide Fragment for Buserelin (H-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt)

-

Dissolve 180.5 mg (0.28 mmol) of the tripeptide H-D-Ser(tBu)-Leu-Arg(HCl)-OH in 10 ml of DMF in a 100 ml round-bottomed flask.[4]

-

Add 214.8 mg (1.2 mmol) of Pro-NHEt.HCl and 162.12 mg (1.2 mmol) of HOBt to the solution.[4]

-

Cool the mixture in an ice bath for 10 minutes.[4]

-

Add 0.4 ml (2.4 mmol) of DIEA, followed by 455.04 mg (1.2 mmol) of HBTU.[4]

-

Purge the flask with nitrogen and allow the reaction to proceed for 4 hours with stirring.[4]

-

Slowly add the reaction mixture to 50 ml of cold water to precipitate the product.[4]

-

Centrifuge the suspension at 4000 rpm for 10 minutes at 5°C.[4]

-

Wash the precipitate three times with pure water and dry to obtain Fmoc-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt.[4]

-

For Fmoc deprotection, dissolve the dried product in 7.5 ml of DMF in a 100 ml round-bottomed flask and cool in an ice bath for 10 minutes.[4]

-

Add 2.5 ml of piperidine and react for 30 minutes.[4]

-

Dropwise add the reaction solution to 50 ml of ice-cold diethyl ether to precipitate the deprotected tetrapeptide.[4]

-

Centrifuge at 4000 rpm for 10 minutes at 5°C and wash the precipitate three times with ice-cold diethyl ether to yield 141.0 mg of H-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt.[4]

Protocol 2: Liquid-Phase Condensation of Fragments for Buserelin Synthesis

-

In a 100 ml round-bottomed flask, dissolve 189.1 mg (0.27 mmol) of the pentapeptide H-Pyr-His-Trp-Ser-Tyr-OH in 10 ml of DMF.[4]

-

Add 90 µl (0.54 mmol) of DIEA, 162.12 mg (0.27 mmol) of HOBt, and 0.042 ml (0.27 mmol) of DIC.[4]

-

Activate the mixture in an ice bath for 30 minutes.[4]

-

Add a solution of 141.0 mg (0.243 mmol) of the tetrapeptide H-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt in DMF.[4]

-

Stir the reaction mixture for 4 hours.[4]

-

Dropwise add the reaction solution to 50 ml of ice-cold diethyl ether to precipitate the crude Buserelin peptide.[4]

-

Further purification is required through desalination and salt conversion to obtain the pure Buserelin peptide.[4]

Protocol 3: Synthesis of the C-Terminal Dipeptide of Leuprolide (H-Arg(Pbf)-Pro-NHEt)

-

To a stirred solution of Fmoc-Arg(Pbf)-OH (1.0 eq) and 6-Cl-HOBt (1.2 eq) in DMF, add DIEA (3.0 eq) and cool the mixture to 10°C.[3]

-

Add HBTU (1.0 eq) to the reaction mixture and stir for 15 minutes.[3]

-

Add H-Pro-NHEt (1.0 eq), previously neutralized from its HCl salt with DIEA, and stir the reaction mixture overnight at room temperature.[3]

-

Cool the reaction mixture and add water to precipitate the solid.[3]

-

Filter the precipitate, wash with water, and dry under vacuum.[3]

-

Wash the material with isopropyl ether (IPE) and dry.[3]

-

The Fmoc group is removed in situ, and the resulting amine product, H-Arg(Pbf)-Pro-NHEt, is isolated by precipitation with methyl tert-butyl ether (MTBE).[3]

Visualizations

GnRH Agonist Signaling Pathway

Caption: GnRH agonist signaling pathway in pituitary gonadotroph cells.

Experimental Workflow for GnRH Agonist Synthesis

Caption: General workflow for GnRH agonist synthesis using this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. US20130060004A1 - Novel Process For The Preparation Of Leuprolide And Its Pharmaceutically Acceptable Salts Thereof - Google Patents [patents.google.com]

- 4. WO2010141276A1 - Solid phase peptide synthesis process for the production of goserelin - Google Patents [patents.google.com]

Application Notes and Protocols for Inducing β-Turn Formation in Peptides using H-Pro-NHEt.HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide and protein chemistry, the precise control of secondary structure is paramount for dictating biological activity, stability, and bioavailability. The β-turn is a critical secondary structural motif, enabling a peptide chain to reverse its direction. This feature is integral to the structure of globular proteins, bioactive peptides, and serves as a key recognition element in many biological processes. The induction and stabilization of β-turns are therefore a significant focus in peptidomimetic design and drug discovery.

This document provides detailed application notes and protocols on the use of L-Proline N-ethylamide hydrochloride (H-Pro-NHEt.HCl) as a strategic tool to induce and stabilize β-turn conformations in synthetic peptides. The incorporation of a C-terminal proline residue with an N-ethylamide cap is a recognized strategy to constrain the peptide backbone, favoring a turn structure. This modification enhances resistance to carboxypeptidases and can improve receptor binding affinity by pre-organizing the peptide into a bioactive conformation.[1][2]

Principle of β-Turn Induction with this compound

The propensity of proline to adopt specific dihedral angles (φ ≈ -60°) restricts the conformational freedom of the peptide backbone. When positioned at the C-terminus, this inherent rigidity is further amplified by the N-ethylamide group. The ethylamide moiety can participate in intramolecular hydrogen bonding, which is a defining characteristic of a β-turn, and its hydrophobic nature can influence the overall peptide conformation in different solvent environments. The combination of the proline ring's steric constraints and the C-terminal modification effectively nucleates the formation of a β-turn.

A logical workflow for investigating the influence of this compound on peptide conformation is outlined below.

Caption: Workflow for peptide synthesis and conformational analysis.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide with C-terminal Pro-NHEt

This protocol describes the manual synthesis of a model tetrapeptide, Ac-Ala-Val-Pro-NHEt, using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Pro-NHEt pre-loaded resin or a suitable resin for C-terminal amides (e.g., Rink Amide resin) to which Fmoc-Pro-OH is first coupled, followed by reaction with ethylamine. A more direct approach is to start with a resin and couple Fmoc-Pro-OH, cleave it, and then couple it to ethylamine in solution, followed by attachment to a resin. For simplicity, we will assume the use of a pre-functionalized support or a standard amide resin.

-

Fmoc-Val-OH, Fmoc-Ala-OH

-

This compound (can be used in solution phase coupling and subsequent attachment to a resin, but for SPPS, typically the protected amino acid is used)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Acetic anhydride for N-terminal acetylation

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Preparation: If not using a pre-loaded resin, start with Rink Amide resin. Swell the resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Proline):

-

Deprotect the Rink Amide resin using 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF.

-

In a separate vial, dissolve Fmoc-Pro-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Ethylamide Formation: This step is a modification to standard SPPS. After coupling Fmoc-Pro-OH, cleave the protected amino acid from a 2-chlorotrityl chloride resin to obtain Fmoc-Pro-OH in solution. Then, activate the carboxyl group and react with ethylamine. The resulting Fmoc-Pro-NHEt can then be used in subsequent steps. A more standard SPPS approach is to use a resin that generates a C-terminal amide upon cleavage and then modify the peptide in solution, or to use specialized linkers. For this protocol, we assume a method that results in the desired C-terminal ethylamide.

-

Chain Elongation (Coupling of Valine and Alanine):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the proline residue. Wash thoroughly with DMF.

-

Coupling of Fmoc-Val-OH: Pre-activate Fmoc-Val-OH as in step 2 and couple to the resin for 2 hours. Wash with DMF.

-

Fmoc Deprotection: Repeat the deprotection step.

-

Coupling of Fmoc-Ala-OH: Pre-activate Fmoc-Ala-OH and couple to the resin for 2 hours. Wash with DMF.

-

-

N-terminal Acetylation:

-

Deprotect the N-terminal Fmoc group of Alanine.

-

Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

-

Wash the resin with DMF, DCM, and Methanol and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS).

-

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Materials:

-

Purified peptide with C-terminal Pro-NHEt

-

Control peptide (e.g., with a C-terminal carboxylate or a different amino acid instead of Pro)

-

Spectroscopy-grade solvents (e.g., phosphate buffer, trifluoroethanol (TFE), methanol)

-

CD spectropolarimeter

-